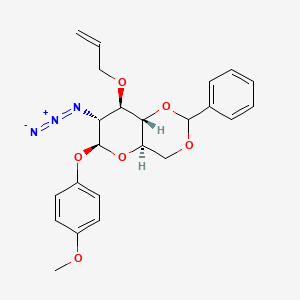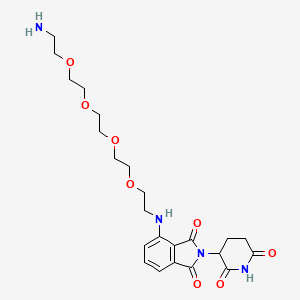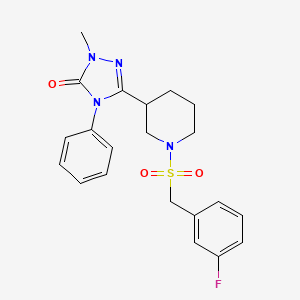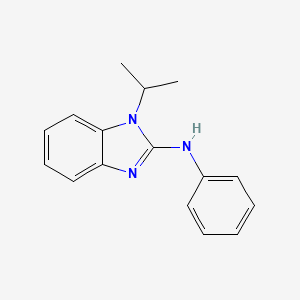![molecular formula C21H16N4O3 B2882857 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide CAS No. 873577-98-1](/img/structure/B2882857.png)
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide” is a complex organic compound. It belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide” is complex and contains several functional groups. The InChI code for this compound is 1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial properties . They can be designed to target various bacterial and fungal pathogens by interfering with their cell wall synthesis or DNA replication processes. This makes them valuable candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Potential
Research has indicated that certain imidazole derivatives show promise as anticancer agents . They can act by various mechanisms, such as inhibiting cancer cell growth, inducing apoptosis, or disrupting angiogenesis. The presence of the nitrobenzamide moiety in the compound could potentially enhance its anticancer activity, although this requires further investigation.
Alzheimer’s Disease Treatment
Compounds with an imidazo[1,2-a]pyridin-2-yl structure have been studied for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase . These enzymes are therapeutic targets in Alzheimer’s disease, and their inhibition can help alleviate symptoms and improve cognitive function in patients.
Anti-inflammatory Applications
The imidazole core is known to possess anti-inflammatory properties . It can be utilized in the design of drugs that reduce inflammation by modulating the activity of key enzymes and signaling pathways involved in inflammatory responses. This application is particularly relevant for chronic inflammatory diseases such as rheumatoid arthritis.
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have shown potential in the field of optoelectronics . They can be used in the development of light-emitting diodes, sensors, and other electronic devices due to their luminescent properties. The compound could be explored for similar applications, given its structural similarity.
Enzyme Inhibition for Drug Development
The imidazo[1,2-a]pyridin-2-yl moiety is a key structure in the development of enzyme inhibitors . These inhibitors can be used to treat various diseases by targeting specific enzymes involved in disease progression. The compound’s ability to inhibit multiple enzymes makes it a valuable scaffold for drug discovery.
Direcciones Futuras
The future directions for the study and application of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide” and similar compounds could involve further exploration of their synthesis, functionalization, and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly methods for their synthesis could be a promising area of research .
Mecanismo De Acción
Target of Action
The compound N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methyl-3-nitrobenzamide primarily targets acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition has been recognized as an important target in the symptomatic treatment of Alzheimer’s disease . LOX is involved in the metabolism of fatty acids and plays a role in inflammation and immune responses .
Mode of Action
The compound interacts with its targets (AChE, BChE, and LOX) by inhibiting their activities .
Biochemical Pathways
The inhibition of AChE and BChE by the compound affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, learning, and memory . The inhibition of LOX affects the arachidonic acid pathway, which is involved in the production of leukotrienes, substances that mediate inflammation and allergic reactions .
Pharmacokinetics
The compound’s high solubility in water and other polar solvents, as suggested by the properties of imidazole-containing compounds , may contribute to its bioavailability.
Result of Action
The inhibition of AChE, BChE, and LOX by the compound can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving neurotransmission . This could alleviate symptoms of Alzheimer’s disease, such as memory loss and confusion . The inhibition of LOX could reduce the production of leukotrienes, potentially reducing inflammation and allergic reactions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility and ability to cross biological membranes . Additionally, the presence of other substances, such as proteins or drugs, can affect the compound’s distribution and metabolism . .
Propiedades
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-14-17(5-4-6-19(14)25(27)28)21(26)22-16-10-8-15(9-11-16)18-13-24-12-3-2-7-20(24)23-18/h2-13H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIYXNDJHARBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide](/img/structure/B2882776.png)


![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methylphenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882781.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2882784.png)
![2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone](/img/structure/B2882785.png)




![Ethyl ({4-amino-5-[(butylamino)carbonyl]-1,3-thiazol-2-yl}thio)acetate](/img/structure/B2882794.png)
![N-(2-(4-fluorophenoxy)ethyl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2882796.png)